

An In-depth Technical Guide on the Thermochemical Properties of Bis(trimethylsilyl)methane

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Compound of Interest

Compound Name: *Bis(trimethylsilyl)methane*

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This technical guide provides a comprehensive overview of the core thermochemical properties of **bis(trimethylsilyl)methane** (BTMSM). Due to the scarcity of experimental data for this specific compound, this guide leverages high-level computational chemistry data from a benchmark study, supplemented with detailed descriptions of established experimental protocols for determining these properties in related organosilicon compounds.

Core Thermochemical Data

The following tables summarize the gas-phase thermochemical properties of **bis(trimethylsilyl)methane** at 298.15 K and 1 atm, as determined by the high-level W1X-1 composite quantum chemical method. This computational approach is recognized for its high accuracy in predicting thermochemical data for organosilicon compounds.^[1]

Table 1: Standard Enthalpy of Formation

Property	Value (kJ/mol)
Standard Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	-475.2

Table 2: Standard Entropy and Heat Capacity

Property	Value (J/mol·K)
Standard Entropy (S°_{298})	530.1
Constant Pressure Heat Capacity (C_{p298})	288.9

Experimental Protocols

While specific experimental determinations for the thermochemical properties of **bis(trimethylsilyl)methane** are not readily available in the literature, the following sections describe the standard, state-of-the-art methodologies that would be employed for such a characterization.

Determination of the Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^{\circ}$) of a liquid organosilicon compound like **bis(trimethylsilyl)methane** can be determined experimentally using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of the substance.

Methodology:

- Sample Preparation:** A precise mass of high-purity **bis(trimethylsilyl)methane** is encapsulated in a combustible container, typically a gelatin capsule or a thin polyester bag of known mass and heat of combustion. An auxiliary substance, such as mineral oil, is often added to ensure complete combustion.
- Bomb Preparation:** The sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A known amount of water is added to the bomb to saturate the internal atmosphere and ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).
- Calorimetric Measurement:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The initial temperature is recorded with high precision.

- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at short intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter (calorimeter constant) is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.
- **Calculation of Enthalpy of Combustion:** The heat of combustion of the sample is calculated from the corrected temperature rise, the calorimeter constant, and corrections for the heat of combustion of the capsule, auxiliary substance, and fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O (l), and SiO_2 (amorphous)).

Determination of the Enthalpy of Vaporization by Vapor Pressure Measurement

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be determined by measuring the vapor pressure of the liquid as a function of temperature. The Clausius-Clapeyron equation provides the relationship between these quantities.

Methodology (Static Method):

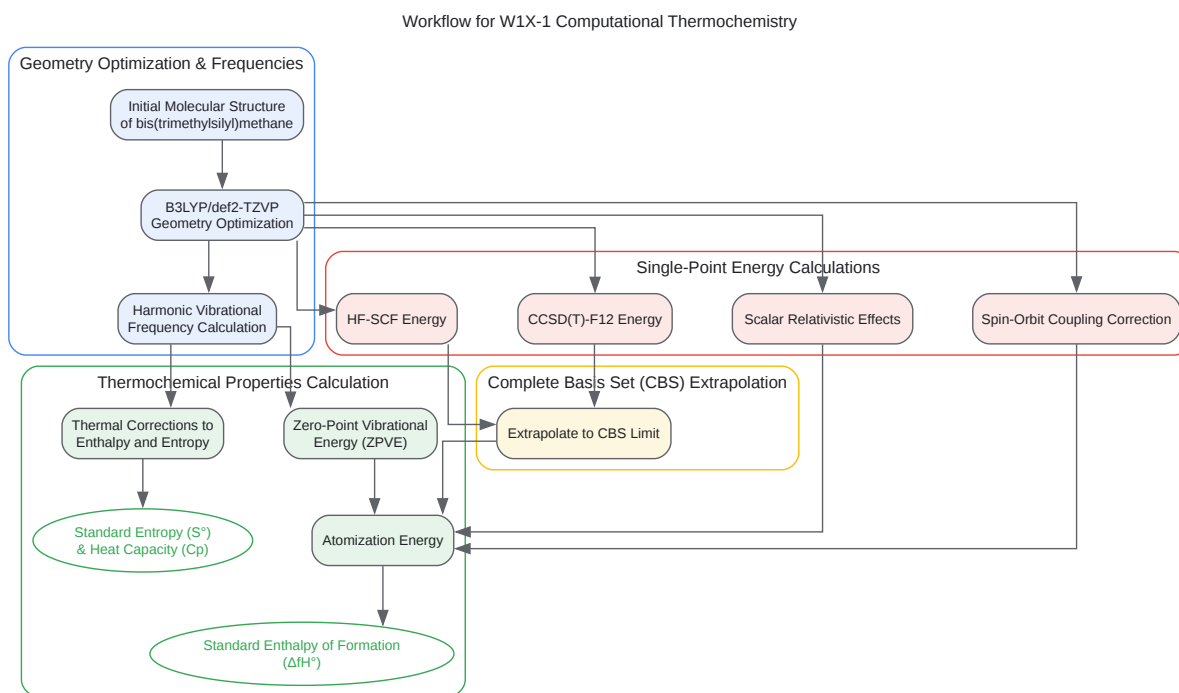
- **Apparatus:** A static apparatus consists of a thermostatted sample cell connected to a pressure measuring system. The sample is placed in the cell, and the system is evacuated to remove air.
- **Sample Degassing:** The liquid sample of **bis(trimethylsilyl)methane** is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.
- **Equilibrium Measurement:** The sample cell is maintained at a constant temperature using a high-precision thermostat. The system is allowed to reach equilibrium, at which point the

pressure of the vapor in equilibrium with the liquid is measured.

- **Temperature Variation:** The temperature of the sample is varied in a stepwise manner, and the equilibrium vapor pressure is measured at each temperature. A range of temperatures is covered to obtain a set of vapor pressure-temperature data points.
- **Data Analysis:** The natural logarithm of the vapor pressure ($\ln P$) is plotted against the reciprocal of the absolute temperature ($1/T$). According to the integrated form of the Clausius-Clapeyron equation, this plot should be linear.
- **Calculation of Enthalpy of Vaporization:** The slope of the $\ln P$ vs. $1/T$ plot is equal to $-\Delta_{\text{vap}}H/R$, where R is the ideal gas constant. From the slope of the line, the enthalpy of vaporization can be calculated.

Visualizations

Since no specific signaling pathways involving **bis(trimethylsilyl)methane** have been identified, the following diagram illustrates the computational workflow for determining its thermochemical properties using the high-level W1X-1 ab initio method.



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Caption: Workflow of the W1X-1 ab initio method for calculating thermochemical properties.

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References

- 1. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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